3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazole, pyridazine, and piperazine moieties, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step reactions that include the formation of the imidazole and pyridazine rings, followed by the introduction of the piperazine and pyridine sulfonyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Formation of the Pyridazine Ring: This often involves the cyclization of hydrazine derivatives with diketones.
Introduction of the Piperazine Group: This step typically involves the nucleophilic substitution of a halogenated pyridazine with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperazine and pyridine sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-imidazol-1-yl)-6-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(1H-imidazol-1-yl)-6-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(1H-imidazol-1-yl)-6-(4-(quinolin-3-ylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
The uniqueness of 3-(1H-imidazol-1-yl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with a wide range of biological targets makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-imidazol-1-yl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c24-26(25,14-2-1-5-17-12-14)23-10-8-21(9-11-23)15-3-4-16(20-19-15)22-7-6-18-13-22/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXZTLDZWPGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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